3,6-dihydro-2H-pyran-2-one 3,6-dihydro-2H-pyran-2-one 3,6-Dihydro-2H-pyran-2-one is a pyranone.
Brand Name: Vulcanchem
CAS No.: 26677-08-7
VCID: VC18023038
InChI: InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2
SMILES:
Molecular Formula: C5H6O2
Molecular Weight: 98.10 g/mol

3,6-dihydro-2H-pyran-2-one

CAS No.: 26677-08-7

Cat. No.: VC18023038

Molecular Formula: C5H6O2

Molecular Weight: 98.10 g/mol

* For research use only. Not for human or veterinary use.

3,6-dihydro-2H-pyran-2-one - 26677-08-7

Specification

CAS No. 26677-08-7
Molecular Formula C5H6O2
Molecular Weight 98.10 g/mol
IUPAC Name 2,5-dihydropyran-6-one
Standard InChI InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2
Standard InChI Key VREFDQNWPNDZEX-UHFFFAOYSA-N
Canonical SMILES C1C=CCOC1=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 3,6-dihydro-2H-pyran-2-one consists of a pyranone ring with two double bonds: one between C2 and C3 (α,β-unsaturation) and another between C5 and C6. The 3,6-dihydro configuration introduces partial saturation at C3 and C6, reducing ring strain compared to fully unsaturated analogs . Key bond lengths and angles, derived from computational studies, reveal a planar lactone ring with slight distortions due to conjugation effects .

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra exhibit distinct signals for the vinyl protons (δ 5.8–6.2 ppm, multiplet) and methylene groups adjacent to the carbonyl (δ 2.4–2.8 ppm) .

  • IR Spectroscopy: Strong absorption bands at 1740–1760 cm1^{-1} confirm the presence of the lactone carbonyl group .

  • Mass Spectrometry: High-resolution mass spectra (HRMS) show a molecular ion peak at m/zm/z 98.0368, consistent with the molecular formula C5H6O2\text{C}_5\text{H}_6\text{O}_2 .

Table 1: Physicochemical Properties of 3,6-Dihydro-2H-pyran-2-one

PropertyValueSource
Molecular FormulaC5H6O2\text{C}_5\text{H}_6\text{O}_2
Molecular Weight98.10 g/mol
Boiling Point210–215°C (est.)
SolubilityMiscible in polar organic solvents

Synthetic Methodologies

Cyclization of Enol Ethers

A landmark synthesis involves Lewis acid-promoted cyclization of 1,3-dioxolanyl-substituted enol ethers. For example, treatment of glyceraldehyde-derived nitrones with BF3_3-OEt2_2 facilitates stereoselective ring closure, yielding enantiopure 3,6-dihydro-2H-pyran-2-one derivatives in >90% enantiomeric excess (ee) . This method enables access to carbohydrate mimetics with modular functionalization.

Asymmetric Synthesis

The Akçok thesis details an asymmetric route using Evans’ oxazolidinone auxiliaries. Chiral induction during aldol reactions produces δ-lactones with >95% ee, which are subsequently dehydrated to form the target compound . Key steps include:

  • Aldol Condensation: L-Proline\text{L-Proline}-catalyzed reaction between aldehydes and ketones.

  • Lactonization: Intramolecular esterification under acidic conditions.

  • Dehydration: POCl3_3-mediated elimination of water .

Table 2: Comparison of Synthetic Routes

MethodYield (%)StereoselectivityKey Reagents
Lewis Acid Cyclization8590% eeBF3_3-OEt2_2
Asymmetric Aldol7895% eeEvans’ Auxiliary

Chemical Reactivity and Functionalization

Nucleophilic Additions

The α,β-unsaturated lactone undergoes conjugate additions with Grignard reagents and amines. For instance, reaction with methylmagnesium bromide at −78°C selectively attacks the β-position, forming 3-substituted dihydropyranones .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions cleaves the double bond, yielding a dicarboxylic acid .

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the lactone ring to form tetrahydro-2H-pyran-2-one .

Ring-Opening Reactions

Alkaline hydrolysis opens the lactone ring, generating a hydroxycarboxylic acid. This intermediate is pivotal for synthesizing polyketide fragments .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s scaffold is integral to anticancer agents. For example, naphthyl-substituted derivatives exhibit IC50_{50} values of 2.5–8.7 μM against MCF-7 breast cancer cells .

Material Science

Functionalized dihydropyranones serve as monomers for biodegradable polymers. Copolymerization with ε-caprolactone enhances thermal stability (TgT_g = 65°C) .

Catalysis

Chiral derivatives act as ligands in asymmetric catalysis. A Rh-complexed dihydropyranone achieves 92% ee in hydrogenation of α,β-unsaturated ketones .

Comparative Analysis with Structural Analogues

5,6-Dihydro-2H-pyran-2-one

The 5,6-dihydro isomer exhibits reduced ring strain, leading to higher thermal stability (decomposition at 240°C vs. 215°C for 3,6-dihydro) . Bioactivity comparisons show the 5,6-dihydro variant is 3-fold more potent against Candida albicans .

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